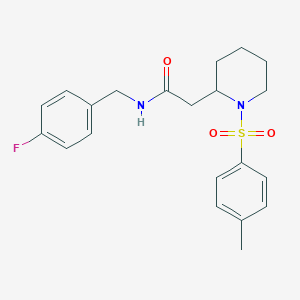
N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25FN2O3S and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzyl group and a tosylpiperidine moiety, which are crucial for its interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Molecular Formula: C16H20F1N3O3S
- Molecular Weight: Approximately 345.41 g/mol
- IUPAC Name: this compound
The compound features functional groups such as an amide, a tosyl group, and a fluorobenzene ring, which contribute to its stability and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorobenzyl group enhances lipophilicity, allowing better penetration through lipid membranes, while the tosylpiperidine moiety may facilitate hydrogen bonding and ionic interactions with target biomolecules. Research suggests that compounds with similar structures can modulate neurotransmitter systems, particularly in the central nervous system .
Biological Activity
The compound has been studied for several potential pharmacological effects:
- Receptor Binding: Preliminary studies indicate that this compound may act as a ligand for sigma receptors, which are implicated in various neurological conditions .
- Analgesic Effects: Due to its structural similarities with known analgesics, it is hypothesized that this compound may exhibit pain-relieving properties through modulation of pain pathways.
- Anti-inflammatory Properties: The compound's interactions with inflammatory pathways are under investigation, suggesting potential applications in treating inflammatory diseases .
Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
Case Study 1: Sigma Receptor Ligands
Research by Matsuno et al. demonstrated that ligands targeting sigma receptors could be beneficial in neurology and oncology. The study indicated that compounds like this compound might be useful in developing diagnostic tools or therapeutic agents for neurological disorders.
Case Study 2: Pain Management
In a comparative analysis of various piperidine derivatives, this compound showed promising results in preclinical models for pain relief, suggesting its potential as an analgesic agent.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-16-5-11-20(12-6-16)28(26,27)24-13-3-2-4-19(24)14-21(25)23-15-17-7-9-18(22)10-8-17/h5-12,19H,2-4,13-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQCJVOLBCYQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














